N-(2,4-dichlorobenzyl)-N-{3-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-yl}amine
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Overview
Description
N-(2,4-dichlorobenzyl)-N-{3-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-yl}amine: is a complex organic compound characterized by the presence of dichlorobenzyl, fluorobenzyl, and triazolyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-dichlorobenzyl)-N-{3-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-yl}amine typically involves multiple steps, starting with the preparation of the triazole ring, followed by the introduction of the dichlorobenzyl and fluorobenzyl groups. Common reagents used in these reactions include sodium azide, benzyl halides, and thiols. The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like copper(I) iodide to facilitate the formation of the triazole ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process would be optimized to minimize waste and reduce production costs, often employing green chemistry principles to enhance sustainability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may target the triazole ring or the benzyl groups, potentially altering the compound’s structure and properties.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Altered triazole derivatives or reduced benzyl groups.
Substitution: Functionalized aromatic rings with various substituents.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.
Biology: In biological research, it may serve as a probe to study enzyme interactions or as a precursor for the synthesis of biologically active molecules.
Industry: In the industrial sector, the compound could be used in the production of specialty chemicals or as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism by which N-(2,4-dichlorobenzyl)-N-{3-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-yl}amine exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. The triazole ring may play a crucial role in binding to these targets, while the dichlorobenzyl and fluorobenzyl groups enhance the compound’s affinity and specificity. Pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Benzylamine: A simpler compound with a benzyl group attached to an amine functional group.
DDT (Dichlorodiphenyltrichloroethane): An organochloride with structural similarities in the dichlorobenzyl group.
Uniqueness: N-(2,4-dichlorobenzyl)-N-{3-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-yl}amine is unique due to the combination of its triazole ring and the presence of both dichlorobenzyl and fluorobenzyl groups, which confer distinct chemical and biological properties not found in simpler analogs.
Properties
Molecular Formula |
C16H13Cl2FN4S |
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Molecular Weight |
383.3g/mol |
IUPAC Name |
N-[(2,4-dichlorophenyl)methyl]-3-[(4-fluorophenyl)methylsulfanyl]-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C16H13Cl2FN4S/c17-13-4-3-12(15(18)7-13)8-21-23-10-20-22-16(23)24-9-11-1-5-14(19)6-2-11/h1-7,10,21H,8-9H2 |
InChI Key |
DDCZLRXLUXYOHR-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CSC2=NN=CN2NCC3=C(C=C(C=C3)Cl)Cl)F |
Canonical SMILES |
C1=CC(=CC=C1CSC2=NN=CN2NCC3=C(C=C(C=C3)Cl)Cl)F |
Origin of Product |
United States |
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